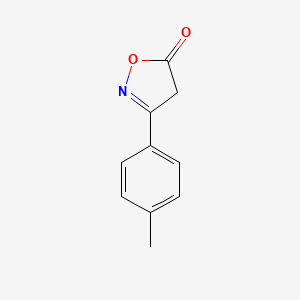

3-(4-Methylphenyl)-5(4H)-isoxazolone

Description

Structure

3D Structure

Properties

CAS No. |

25755-82-2 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(4-methylphenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)13-11-9/h2-5H,6H2,1H3 |

InChI Key |

IADHZJJQULYQGB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=O)C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylphenyl 5 4h Isoxazolone and Its Analogues

Conventional Synthetic Routes to 5(4H)-Isoxazolones

Conventional methods for synthesizing the 5(4H)-isoxazolone core typically involve multi-step procedures that form the heterocyclic ring and subsequently modify it.

Cyclization Reactions with Hydroxylamine (B1172632) and β-Dicarbonyl Compounds

A foundational and widely employed method for constructing the isoxazolone ring is the cyclization reaction between a β-dicarbonyl compound and hydroxylamine or its salts, such as hydroxylamine hydrochloride. niscpr.res.inmdpi.comwisdomlib.org This reaction is a classic example of forming a five-membered heterocycle. The process generally begins with the reaction of a β-ketoester, like ethyl acetoacetate (B1235776), with hydroxylamine hydrochloride. niscpr.res.inmdpi.com This initial step forms an intermediate, which then undergoes intramolecular cyclization to yield the 3-substituted-5(4H)-isoxazolone ring. mdpi.comresearchgate.net The reaction between β-diketones and hydroxylamine has been shown to produce isoxazoles in excellent yields. nih.gov

The mechanism involves the initial formation of an oxime with one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular attack by the oxime's hydroxyl group onto the second carbonyl group, followed by dehydration, leads to the closure of the isoxazolone ring. researchgate.net This cyclocondensation can be influenced by reaction conditions, and various catalysts can be employed to facilitate the transformation. mdpi.com

Condensation Reactions for Exocyclic Modifications

Once the 5(4H)-isoxazolone ring is formed, further functionalization, particularly at the 4-position, is commonly achieved through condensation reactions. The most prevalent of these is the Knoevenagel condensation. mdpi.com This reaction involves the active methylene (B1212753) group at the C4 position of the isoxazolone ring and an aldehyde, such as 4-methylbenzaldehyde, to introduce an exocyclic double bond.

This two-step approach first synthesizes the core isoxazolone ring, for instance, 3-methyl-5(4H)-isoxazolone from ethyl acetoacetate and hydroxylamine. niscpr.res.in The resulting isoxazolone is then reacted with an aromatic aldehyde in the presence of a catalyst. The enolized form of the 3-substituted-isoxazol-5(4H)-one reacts with the aldehyde, leading to the formation of 4-arylmethylene-isoxazol-5(4H)-ones. mdpi.com This method allows for the synthesis of a wide variety of 4-substituted derivatives by simply changing the aldehyde used in the condensation step.

Multi-Component Reactions (MCRs) for Isoxazolone Scaffolds

Multi-component reactions (MCRs) have gained significant attention as they offer a more efficient and streamlined pathway to complex molecules like isoxazolones from three or more starting materials in a single step. nih.govscielo.br These reactions are prized for their high atom economy, procedural simplicity, and the ability to generate molecular diversity quickly. mdpi.comscielo.brmdpi.com

One-Pot Synthesis Approaches for Efficiency and Atom Economy

The hallmark of MCRs is their one-pot nature, which combines multiple reaction steps without isolating intermediates, thereby reducing solvent waste, purification steps, and reaction time. nih.govresearchgate.net The most common MCR for synthesizing 4-arylmethylene-3-methyl-isoxazol-5(4H)-ones involves the condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. orientjchem.orgnih.govresearchgate.net

This one-pot, three-component reaction is a highly efficient method for creating the isoxazolone scaffold with the desired exocyclic modification simultaneously. orientjchem.org The reaction proceeds with high yields and minimizes waste, aligning with the principles of sustainable chemistry. nih.gov Various protocols have been developed, including those under microwave irradiation or ultrasonic conditions, to further enhance reaction rates and yields. researchgate.netmdpi.com The efficiency of these one-pot syntheses makes them an attractive alternative to traditional, multi-step methods. orientjchem.org

Catalytic Systems in MCRs for Enhanced Selectivity and Yield

The success of multi-component reactions for isoxazolone synthesis often relies on the use of a catalyst to enhance reaction rates, selectivity, and yields under mild conditions. A wide array of catalytic systems has been explored, ranging from simple organic acids and bases to more complex nanocatalysts and biocatalysts. mdpi.comorientjchem.orgnih.govrsc.orgresearchgate.net

Acidic catalysts such as citric acid, orientjchem.orgresearchgate.net tartaric acid, nih.govresearchgate.net and pyridinium (B92312) p-toluenesulphonate have been effectively used. researchgate.net Basic organocatalysts like sodium malonate, niscpr.res.in potassium phthalimide, researchgate.netresearchgate.net and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also common. scielo.brresearchgate.net The choice of catalyst can significantly influence the reaction efficiency and the purity of the final product. For instance, using a synthetic enzyme (synzyme) as a catalyst has been shown to be highly effective, with the catalyst being reusable for up to 15 cycles without a notable loss in activity. rsc.org

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Citric Acid | Water, Room Temperature | Green solvent, mild conditions, easy work-up, high yields (70-90%). | orientjchem.orgresearchgate.net |

| Synthetic Enzyme (Synzyme) | - | Reusable up to 15 times, promotes MCR. | rsc.org |

| g-C₃N₄·OH Nanocomposite | Water, Room Temperature | Highly efficient, recyclable (6 cycles), environmentally friendly. | nih.gov |

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol, 60 °C | Inexpensive, agro-waste based, green protocol. | nih.gov |

| Lipase (B570770) | Water, Room Temperature | Biocatalyst, excellent yields, environmentally benign. | researchgate.net |

| Acidic Ionic Liquid | - | Yields ranging from 20-96%, green chemistry context. | scielo.br |

| Sodium Malonate | Water, 25 °C | Efficient, green reaction medium, good to high yields. | niscpr.res.in |

| Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) | Water, Room Temperature | Biodegradable, efficient in water, good to high yields. | mdpi.com |

Green Chemistry Approaches in 5(4H)-Isoxazolone Synthesis

In line with the growing emphasis on sustainable chemical processes, numerous green chemistry approaches have been developed for the synthesis of 5(4H)-isoxazolones. nih.govnih.govresearchgate.net These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and conserving energy. nih.gov

A key strategy is the use of environmentally benign solvents, with water being the most prominent choice. niscpr.res.innih.govresearchgate.netsemnan.ac.ir Many one-pot syntheses of isoxazolones are performed in aqueous media at room temperature, which significantly reduces the reliance on volatile and toxic organic solvents. niscpr.res.inmdpi.com

The development of biodegradable and reusable catalysts is another cornerstone of green isoxazolone synthesis. Natural-product-based catalysts, such as those derived from orange peel ash (WEOFPA) or modified cellulose, offer a sustainable alternative to conventional catalysts. mdpi.comnih.gov Biocatalysts like lipase have also been successfully employed. researchgate.net

Furthermore, energy-efficient synthesis methods are being explored. Reactions powered by natural sunlight provide a clean, cheap, and readily available energy source, eliminating the need for external heating and reducing energy consumption. semnan.ac.ir Similarly, the use of ultrasound irradiation can accelerate reaction rates, often leading to shorter reaction times and higher yields under milder conditions. mdpi.com These green methodologies not only make the synthesis of isoxazolones more sustainable but also often lead to simpler, more efficient, and cost-effective processes. mdpi.comsemnan.ac.ir

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents. nih.gov Water, being non-toxic, non-flammable, and inexpensive, has emerged as a preferred medium for organic reactions. researchgate.netresearchgate.net

A variety of 3,4-disubstituted isoxazol-5(4H)-ones have been synthesized through three-component coupling reactions of aromatic aldehydes, β-ketoesters like ethyl acetoacetate, and hydroxylamine hydrochloride in aqueous solutions. researchgate.net Several catalytic systems have proven effective in water. For instance, sodium malonate has been used as an efficient catalyst for this transformation at room temperature (25°C), yielding good to high amounts of the desired products. niscpr.res.in Similarly, tartaric acid (5 mol%) has been successfully employed as a catalyst in water, offering advantages such as atom efficiency and short reaction times. researchgate.net Other catalysts, including antimony trichloride (B1173362) and sodium silicate (B1173343) pentahydrate, have also demonstrated high efficacy in aqueous media. researchgate.net

Researchers have also developed catalyst-free methods in aqueous environments. One such procedure involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50°C, which proceeds with high yields and offers an easy work-up. nih.govmdpi.com Furthermore, the use of ultrasonic irradiation (47 kHz) has been shown to accelerate these reactions in water, often at room temperature and without the need for a catalyst. mdpi.com

Solvent-free synthesis, another green chemistry approach, has been effectively applied to the production of isoxazolones. dntb.gov.ua Microwave irradiation is a notable technique in this context, providing a solventless method for synthesizing 5(4H)-isoxazolones. researchgate.net In some cases, reactions have been attempted without any solvent or catalyst at room temperature, though this typically results in minimal product formation. nih.gov

| Catalyst/Condition | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Sodium Malonate (10 mol%) | Water | Eco-friendly, good to high yields, room temperature operation. | niscpr.res.in |

| Tartaric Acid (5 mol%) | Water | Green catalyst, short reaction times, easy work-up. | researchgate.net |

| Gluconic Acid Aqueous Solution (50 wt%) | GAAS | Bio-based, recyclable solvent and catalyst. | researchgate.net |

| Ultrasonic Irradiation | Water | Catalyst-free, rapid completion (20-28 min). | mdpi.com |

| Microwave Irradiation | Solvent-Free | Efficient, eliminates need for solvent. | researchgate.netdntb.gov.ua |

| None | Water | Environmentally benign, mild conditions. | nih.govmdpi.com |

Biocatalysis and Organocatalysis in Isoxazolone Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in the synthesis of isoxazolones. These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally benign. A range of organocatalysts has been employed for the three-component synthesis of isoxazol-5(4H)-ones. For example, 2-aminopyridine (B139424) has been identified as a low-cost and efficient organocatalyst for these reactions in water, providing good yields of the desired heterocycles. clockss.orgresearchgate.net Sodium malonate also functions as a dibasic organocatalyst in these aqueous multicomponent reactions. niscpr.res.in

In the realm of asymmetric synthesis, chiral organocatalysts are pivotal. Chiral secondary amines, often used in synergy with transition metal catalysts, can facilitate complex cascade reactions to produce chiral isoxazolone derivatives. nih.govacs.org Squaramide-based catalysts have also been developed for asymmetric cascade reactions, leading to structurally complex isoxazoles with high diastereoselectivity and enantioselectivity. rsc.org

Biocatalysis, the use of natural catalysts like enzymes, offers high selectivity and mild reaction conditions. Lipase, for instance, has been used as a biocatalyst for the one-pot, multicomponent synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives in water at room temperature. researchgate.net This biocatalytic approach is advantageous due to its excellent yields, easy work-up, and the reusability of the enzyme for several cycles without significant loss of activity. researchgate.net Chemoenzymatic strategies, which combine chemical and enzymatic steps, have also been developed for the synthesis of chiral isoxazole (B147169) derivatives. acs.org

Sustainable Catalytic Systems (e.g., Agro-Waste, Cellulose-Based)

The development of sustainable catalytic systems often involves the use of biodegradable, renewable, and recyclable materials. Cellulose, an abundant biopolymer, has been functionalized to create effective and reusable catalysts. mdpi.com For example, propylamine-functionalized cellulose (Cell-Pr-NH2) has been successfully used as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com Another example is cellulose sulfonic acid, which serves as a bio-supported, recyclable solid acid catalyst. researchgate.net

Agro-waste materials are also being explored as sources for catalysts or catalyst supports. researchgate.net A solvent medium derived from agro-waste orange peels, combined with glycerol, has been used to catalyze the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.govrsc.org This method is eco-friendly, efficient, and avoids the use of hazardous solvents. rsc.org

Furthermore, catalysts designed for recyclability contribute to the sustainability of synthetic processes. A g-C3N4·OH nanocomposite has been developed for the synthesis of isoxazol-5-one derivatives in water at room temperature; this catalyst demonstrated excellent recyclability, maintaining its effectiveness for over six consecutive cycles. nih.gov Similarly, gluconic acid aqueous solution, a bio-based solvent, can also act as a recyclable catalyst for the synthesis of isoxazolones. researchgate.net

| Catalyst System | Source/Type | Key Sustainability Feature(s) | Reference |

|---|---|---|---|

| Amine-Functionalized Cellulose | Cellulose-Based | Biodegradable, renewable support, operates in water. | mdpi.com |

| Cellulose Sulfonic Acid | Cellulose-Based | Bio-supported, efficient, and reusable solid acid catalyst. | researchgate.net |

| WEOFPA/Glycerol | Agro-Waste Derived | Derived from natural feedstock, avoids hazardous solvents. | nih.govrsc.org |

| g-C3N4·OH Nanocomposite | Nanocatalyst | Highly efficient and recyclable (over 6 cycles). | nih.gov |

| Gluconic Acid Aqueous Solution | Bio-Based | Acts as both a recyclable catalyst and a green solvent. | researchgate.net |

Stereoselective Synthesis of 3-(4-Methylphenyl)-5(4H)-isoxazolone Derivatives

The synthesis of chiral molecules with precise control over their three-dimensional arrangement is a cornerstone of modern organic chemistry. The stereoselective synthesis of isoxazolone derivatives is crucial for developing new therapeutic agents, as the biological activity of a molecule is often dependent on its stereochemistry.

Enantioselective Approaches to Spirocyclic Isoxazolones

Spirocyclic compounds, which feature two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid structures. nih.govacs.org The enantioselective synthesis of spirocyclic isoxazolones represents a significant synthetic challenge. nih.govnih.gov

A powerful strategy to access these complex structures involves a cascade reaction between α,β-unsaturated aldehydes and isoxazolones, facilitated by synergistic catalysis. nih.govnih.govresearchgate.net This approach combines chiral organocatalysis (using a chiral secondary amine) with transition metal catalysis (using a palladium(0) complex). nih.govacs.org This dual catalytic system enables the formation of chiral spiroisoxazolone derivatives with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee). nih.govnih.gov This methodology has proven to be versatile, tolerating a large scope of substrates. nih.gov Another notable method is the squaramide-catalyzed cascade aza-Michael/Michael reaction between 3-olefinic oxindoles and o-sulfonylaminostyryl isoxazole synthons, which produces complex isoxazole-containing spirooxindole tetrahydroquinolines with up to 88% ee. rsc.org

Diastereoselective Control in Isoxazolone Synthesis

In molecules with multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). High diastereoselectivity has been achieved in several synthetic routes toward isoxazolone derivatives.

The synergistic catalysis used for spirocyclic isoxazolones also provides high levels of diastereoselectivity, with diastereomeric ratios (dr) of up to 20:1 being reported. nih.govnih.govresearchgate.net Similarly, the squaramide-catalyzed cascade reaction for spirooxindole tetrahydroquinolines also achieves high diastereoselectivities of up to >20:1 dr. rsc.org

Other approaches have also demonstrated effective diastereoselective control. A modular synthesis for 3,4,5-trisubstituted isoxazolines based on a [4+1]-cycloaddition route delivers products with high diastereoselectivity. chemistryviews.org The 1,3-dipolar cycloaddition of glycosyl nitrile oxides with alkenes has been shown to proceed in a diastereoselective manner, with the degree of selection influenced by the substituents on both the sugar and the alkene. researchgate.net Furthermore, a highly regio- and diastereoselective synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines has been developed via the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes. researchgate.net

| Target Structure | Method | Stereocontrol | Key Results | Reference |

|---|---|---|---|---|

| Spirocyclic Isoxazolones | Synergistic Catalysis (Chiral Amine/Pd(0)) | Enantio- & Diastereoselective | up to 99% ee, dr up to 20:1 | nih.govnih.gov |

| Spirooxindole Tetrahydroquinolines | Squaramide-Catalysed Cascade | Enantio- & Diastereoselective | up to 88% ee, dr >20:1 | rsc.org |

| 3,4,5-Trisubstituted Isoxazolines | [4+1]-Cycloaddition | Diastereoselective | High diastereoselectivity | chemistryviews.org |

| Glycosyl Isoxazolines | 1,3-Dipolar Cycloaddition | Diastereoselective | Varying diastereoselection | researchgate.net |

Chiral Catalyst Development for Asymmetric Transformations

The success of asymmetric synthesis hinges on the development of effective chiral catalysts. For isoxazolone synthesis, several classes of chiral catalysts have been explored.

Chiral organocatalysts, such as squaramides and chiral phosphoric acids, have been successfully used to promote regio- and enantioselective N-alkylation of isoxazol-5-ones. researchgate.net Cinchona-derived squaramide catalysts, in particular, are effective in cascade reactions. rsc.org

In the realm of metal-based catalysts, chiral ligands are essential for inducing asymmetry. C2-symmetric bis(oxazoline) (BOX) ligands are a popular class of chiral ligands that coordinate with metal cations (like copper or iron) to form chiral Lewis acid catalysts. acs.org These have been instrumental in various asymmetric reactions since their emergence. acs.org Chiral oxazaborolidine catalysts have been used for the 1,3-dipolar cycloaddition of silyl (B83357) nitronates to produce isoxazolines with chiral quaternary centers in high yields and enantioselectivities. nih.gov The combination of chiral secondary amines with palladium complexes in synergistic catalysis represents another advanced approach to creating potent chiral catalytic systems. nih.govacs.org The development of new chiral ligands, such as phosphinooxazolidines, continues to expand the toolbox for asymmetric synthesis. scilit.com

Reactivity and Reaction Mechanisms of 3 4 Methylphenyl 5 4h Isoxazolone

Tautomerism and its Influence on Reactivity Profiles

Isoxazol-5(4H)-ones, including the 3-(4-methylphenyl) derivative, exhibit tautomerism, which significantly influences their reactivity, particularly in acylation and alkylation reactions. The molecule can exist in three potential tautomeric forms: the CH-form (5(4H)-one), the OH-form (5-hydroxyisoxazole), and the NH-form (5(2H)-one). Computational studies on related systems have shown the keto tautomer to be the most stable isomer in the gas phase. mdpi.com The position of this equilibrium and the relative nucleophilicity of the N, O, and C4 atoms are highly dependent on the solvent, the presence of a base, temperature, and, most critically, the nature of the substituent at the C3 position. mdpi.com

The ambident nucleophilic character arising from this tautomerism dictates the outcome of reactions with electrophiles. For instance, acylation can occur at either the nitrogen (N-acylation) or the exocyclic oxygen (O-acylation). mdpi.com The choice between these two pathways is a classic example of how tautomeric equilibrium affects reactivity. Studies have shown that while aliphatic acid anhydrides and chlorides tend to favor reaction at the nitrogen, aroyl halides can produce significant amounts of O-acylated products. mdpi.com This differential reactivity highlights the subtle electronic and steric factors governed by the tautomeric forms present under specific reaction conditions. The acidic nature of the C4-H bond, with a pKa value comparable to that of carboxylic acids, is a direct consequence of the stabilization of the resulting conjugate base through delocalization across the O=C-C=N system, a key feature of the CH tautomer's reactivity. chim.it

Nucleophilic and Electrophilic Reactivity of the Isoxazolone Ring System

The 3-(4-Methylphenyl)-5(4H)-isoxazolone ring system possesses both nucleophilic and electrophilic characteristics, making it a versatile participant in a wide array of reactions.

Nucleophilic Reactivity: The primary site of nucleophilicity is the C4 position. chemrxiv.org The acidity of the C4-proton allows for easy deprotonation to form a stabilized carbanion, which can then attack various electrophiles. This reactivity is the basis for the most common functionalization strategies at this position. The Knoevenagel condensation of 3-methylisoxazol-5(4H)-one with aromatic aldehydes, for instance, proceeds through the nucleophilic attack of the C4-anion onto the aldehyde's carbonyl carbon. mdpi.comresearchgate.net Furthermore, the C4-position can participate in Michael additions to activated alkenes, such as nitroolefins, and engage in allylic alkylations. chim.it

Electrophilic Reactivity: While the ring is often employed as a nucleophile, it also contains electrophilic sites. The carbonyl carbon (C5) is susceptible to attack by strong nucleophiles. More significantly, electrophilic character can be induced at other positions. For example, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) is a powerful method for constructing the isoxazole (B147169) ring itself, highlighting the electrophilic nature of the intermediates involved. nih.govresearchgate.net In a novel reaction, fluorinated isoxazolines have been shown to generate a carbocation at the C5 position upon C-F bond cleavage, which then undergoes electrophilic aromatic substitution with various aromatics. nih.gov This demonstrates that the C5 position can be rendered highly electrophilic, allowing for direct C-C bond formation with carbon nucleophiles without compromising the ring structure. nih.gov

Ring-Opening and Rearrangement Mechanisms of 5(4H)-Isoxazolones

A notable rearrangement was observed in the collision-induced dissociation (CID) mass spectrometry of valdecoxib (B1682126) metabolites bearing a 5-hydroxymethyl moiety. researchgate.net The fragmentation involves a complex two-step rearrangement, culminating in the cleavage of the N-O bond. researchgate.net Another important transformation is the ring-opening fluorination of C4-substituted isoxazoles using an electrophilic fluorinating agent. researchgate.net The proposed mechanism involves electrophilic fluorination, followed by deprotonation and subsequent N-O bond cleavage to yield tertiary fluorinated carbonyl compounds. researchgate.net

Ring-opening can also be initiated by nucleophiles. The treatment of a nitroisoxazolone with water under mild conditions can generate a nitrile oxide, which can then undergo cycloaddition reactions. preprints.org This process is thought to proceed through a ring-opening mechanism induced by the nucleophilic attack of water. preprints.org Similarly, molybdenum hexacarbonyl can mediate the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to afford 4-oxo-1,4-dihydropyridine-3-carboxylates, a transformation that proceeds via N-O bond cleavage and subsequent rearrangement and cyclization. researchgate.net

Functionalization Strategies for the Isoxazolone Ring

The versatile reactivity of the this compound core allows for extensive functionalization through various synthetic strategies. Key approaches include reactions at the C4-position, cycloaddition and annulation processes, and cascades initiated by N-O bond cleavage.

The acidic C4-proton is the gateway to a majority of functionalization reactions, enabling various alkylation and oxidation processes.

Alkylation: The most prevalent C4-functionalization is the Knoevenagel condensation with aldehydes and ketones, which introduces an arylidene or alkylidene moiety. This reaction is typically catalyzed by a base and is widely used to synthesize a vast library of 4-substituted isoxazolones. preprints.org Beyond this, direct C4-alkylation with alkyl halides is possible, although it faces competition from N- and O-alkylation due to the ambident nature of the isoxazolone anion. chemrxiv.org More sophisticated methods have been developed to control selectivity, such as the palladium-catalyzed C4-arylation via C-H bond functionalization. Asymmetric allylation has also been achieved using synergistic palladium and iridium catalysts, affording chiral C4-allylated isoxazolones with high enantioselectivity. chim.it

Selected C4-Alkylation Reactions of Isoxazol-5-ones

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehyde, Tartaric Acid, H₂O, RT | 4-Arylmethylene-isoxazol-5(4H)-one | |

| Knoevenagel Condensation | Heteroaromatic Aldehyde, WEOFPA/Glycerol, 60 °C | 4-Hetarylmethylene-isoxazol-5(4H)-one | preprints.org |

| Asymmetric Allylation | [Pd(allyl)Cl]₂, Ir-complex, Base | C4-Allylated Isoxazol-5-one | chim.it |

Oxidation: The C4-position can also be oxidized to introduce a hydroxyl group. Researchers have reported the direct oxidation of 4-unsubstituted isoxazol-5-ones using malonyl peroxides. chim.it The reaction proceeds most efficiently in trifluoroethanol, which is believed to activate the substrate through hydrogen bonding, to yield C4-hydroxy-isoxazol-5-ones. chim.it This introduces a valuable functional group for further synthetic manipulations.

Isoxazolones are excellent partners in annulation and cycloaddition reactions, serving as building blocks for more complex fused and spiro-heterocyclic systems. These reactions leverage either the nucleophilic C4-position or the ability of the ring to act as a latent dipole after ring-opening.

A notable example is the Rh(III)-catalyzed [4+2] annulation of 3-aryl-5-isoxazolones with maleimides. chemrxiv.org In this process, the isoxazolone acts as a four-atom synthon, reacting with the two-atom maleimide (B117702) partner to construct 3,4-dihydroisoquinoline (B110456) derivatives in high yields, with CO₂ released as a byproduct. chemrxiv.org This reaction forms a C-C and a C-N bond in a single step. chemrxiv.org

Isoxazolones also participate in [4+1] annulation strategies. For example, the reaction with α-keto-stabilized sulfur ylides can lead to the formation of new heterocyclic systems. mdpi.com Furthermore, they can be used in isothiourea-catalyzed enantioselective annulation processes with α,β-unsaturated acyl ammonium (B1175870) intermediates to generate either lactam or lactone heterocycles, depending on the specific isoxazolone precursor used. The 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from isoxazolones, with various dipolarophiles is another powerful tool for constructing new isoxazole and isoxazoline (B3343090) rings. preprints.org

The selective cleavage of the weak N-O bond is a cornerstone of isoxazolone chemistry, unlocking access to a variety of linear and heterocyclic products through reaction cascades. chim.it This cleavage can be initiated reductively, oxidatively, or with transition metals.

Transition metal-mediated cleavage is a common and efficient method. chim.it For instance, Raney nickel, often in combination with an additive like AlCl₃, is effective for the reductive cleavage of the N-O bond in isoxazolines to produce β-hydroxy ketones. chim.it Iron(III) catalysts have been shown to control the cyclization and selective N-O bond cleavage of N-vinyl-α,β-unsaturated nitrones to access either tetrasubstituted pyridines or 3,5-disubstituted isoxazolines, depending on the specific iron source and ligands used. preprints.org

These cleavage reactions are often the first step in a cascade sequence. The initial ring-opening generates a reactive intermediate, such as an enamino-ketone or a vinyl-nitrene, which can then undergo subsequent intramolecular reactions. For example, the Mo(CO)₆-mediated N-O bond cleavage of isoxazoles can lead to a ring expansion, forming pyridone derivatives. researchgate.net These cascade processes are highly valuable as they allow for a significant increase in molecular complexity from simple isoxazolone precursors in a single synthetic operation.

Common Reagents for N-O Bond Cleavage in Isoxazolines/Isoxazoles

| Reagent(s) | Product Type | Reference(s) |

|---|---|---|

| Raney Ni / AlCl₃ | β-Hydroxyketone | chim.it |

| Mo(CO)₆ | γ-Aminoalcohol or Ring-Expanded Heterocycle | chim.itresearchgate.net |

| FeCl₃ | Tetrasubstituted Pyridine (from nitrone precursor) | preprints.org |

Applications of 3 4 Methylphenyl 5 4h Isoxazolone in Organic Synthesis

A Versatile Building Block and Synthon

3-(4-Methylphenyl)-5(4H)-isoxazolone serves as a highly adaptable building block in organic synthesis. researchgate.net Its structure incorporates several reactive sites that allow for a variety of chemical transformations. The isoxazolone ring itself is a stable yet reactive moiety, and the presence of the 4-methylphenyl group influences its electronic properties and reactivity.

The methylene (B1212753) group at the C4 position is particularly reactive and can participate in various condensation reactions. For instance, it readily reacts with aldehydes and ketones in Knoevenagel-type condensations to form 4-arylmethylene or 4-alkylidene derivatives. These reactions are often carried out under mild conditions, sometimes employing green catalysts like tartaric acid in aqueous media, which highlights the compound's utility in environmentally benign synthesis. researchgate.net

The isoxazolone ring can also undergo ring-opening reactions, providing access to a range of acyclic compounds with multiple functional groups. This reactivity makes it a valuable synthon for constructing more complex molecular architectures. The versatility of isoxazol-5(4H)-ones, in general, has been recognized as strategically important for preparing densely functionalized molecules. capes.gov.br

A Precursor for Diverse Heterocyclic Compound Libraries

The ability of this compound and its derivatives to serve as precursors for a wide variety of other heterocyclic systems is a cornerstone of its utility in medicinal and materials chemistry. The isoxazolone ring can be transformed into other five- or six-membered heterocycles through various synthetic strategies. researchgate.netcapes.gov.br

For example, reactions of 4-arylmethylene derivatives of isoxazolones with different nucleophiles can lead to the formation of pyrazoles, pyridines, and other heterocyclic systems. These transformations often proceed through a ring-opening/ring-closing cascade mechanism. The diversity of accessible heterocyclic scaffolds is crucial for the generation of compound libraries for high-throughput screening in drug discovery programs. nih.govrsc.org The synthesis of such libraries is often facilitated by multicomponent reactions (MCRs), where the isoxazolone precursor is generated in situ or used as a key reactant. nih.govorientjchem.org

A variety of catalysts, including citric acid and sodium malonate, have been employed to facilitate the synthesis of isoxazolone derivatives, which can then be further elaborated into more complex heterocyclic structures. orientjchem.orgniscpr.res.in The development of efficient, one-pot, three-component synthesis methods underscores the importance of these compounds as starting materials for generating molecular diversity. orientjchem.org

Utility in Natural Product Total Synthesis Strategies

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in the literature, the isoxazole (B147169) core is a recognized structural motif in a number of bioactive natural products. symc.edu.cn The versatility of isoxazolones as building blocks suggests their significant potential in synthetic strategies aimed at natural product targets.

The isoxazole ring can be considered a masked β-amino acid or a synthon for other functional groups, which are common structural features in natural products. The ability to construct complex heterocyclic systems from isoxazolone precursors provides a powerful tool for synthetic chemists. capes.gov.br The structural modification of natural products with isoxazole moieties is a known strategy to enhance their biological activities. symc.edu.cn Therefore, this compound represents a valuable, yet perhaps underutilized, starting material for the synthesis of natural product analogues and complex molecular scaffolds inspired by nature.

Development of Advanced Organic Materials from Isoxazolone Derivatives

Derivatives of isoxazolones, including those synthesized from this compound, have shown promise in the development of advanced organic materials. researchgate.net The electronic and photophysical properties of these compounds can be tuned by modifying the substituents on the isoxazolone core.

Specifically, 4-arylmethylene-isoxazol-5(4H)-ones have been investigated for their applications as filter dyes and in photovoltaic cells. niscpr.res.inresearchgate.net The extended π-conjugation in these derivatives, arising from the condensation of the isoxazolone with aromatic aldehydes, leads to absorption in the visible region of the electromagnetic spectrum, a key property for dye applications. The electron-accepting nature of the isoxazolone ring, combined with electron-donating aryl groups, can create a push-pull system that is beneficial for applications in organic electronics.

Spectroscopic and Advanced Characterization Methodologies in Isoxazolone Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of isoxazolone derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net

In the ¹H NMR spectrum of related isoxazolone compounds, specific signals correspond to each proton in the molecule. For instance, in derivatives like 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, the methyl group (CH₃) protons typically appear as a singlet, while aromatic protons show complex splitting patterns (doublets, triplets, or multiplets) in the downfield region. nih.govmdpi.com The chemical shifts (δ) are influenced by the electronic effects of substituents on the aromatic ring.

Advanced two-dimensional (2D) NMR techniques, such as HMQC, HSQC, and HMBC, are employed to establish connectivity between atoms. ipb.pt These methods are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules where 1D spectra may be crowded or difficult to interpret. ipb.ptresearchgate.net For example, an HMBC experiment can show correlations between protons and carbons that are two or three bonds away, which is vital for confirming the connection between the p-tolyl group and the isoxazolone ring. The Nuclear Overhauser Effect (NOE) can reveal the spatial proximity between atoms, which is useful in determining stereochemistry and conformation in solution. diva-portal.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Isoxazolone Derivative, 3-phenyl-5-(p-tolyl)isoxazole rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 7.87 | Multiplet, 2H, Aromatic |

| ¹H | 7.73 | Doublet, 2H, Aromatic |

| ¹H | 7.53–7.39 | Multiplet, 3H, Aromatic |

| ¹H | 7.28 | Doublet, 2H, Aromatic |

| ¹H | 6.77 | Singlet, 1H, Isoxazole-H |

| ¹H | 2.40 | Singlet, 3H, CH₃ |

| ¹³C | 170.5, 162.8 | Isoxazole (B147169) ring carbons |

| ¹³C | 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6 | Aromatic carbons |

| ¹³C | 96.8 | Isoxazole C4 |

| ¹³C | 21.4 | Methyl carbon (CH₃) |

Mass Spectrometry for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). lcms.cz For 3-(4-Methylphenyl)-5(4H)-isoxazolone, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition with high confidence. researchgate.netnih.gov

In the synthesis of isoxazolone derivatives, mass spectrometry can be coupled with liquid chromatography (LC-MS) to monitor the progress of a reaction. This allows chemists to track the consumption of reactants and the formation of the desired product in real-time. nih.gov The mass spectrum of the final product will show a molecular ion peak [M]+ or a protonated molecular peak [M+H]+ that corresponds to the calculated molecular weight of the target compound. lcms.cz For example, the analysis of related isoxazolones often shows an observed mass that is very close to the calculated mass, confirming the identity of the synthesized molecule. nih.gov

Table 2: Mass Spectrometry Data for a Related Compound, 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one nih.gov

| Parameter | Value |

| Calculated Mass (m/z) | 176.44 Da |

| Observed Mass [M+H]⁺ (m/z) | 177.25 Da |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orglibretexts.org The IR spectrum of an isoxazolone derivative provides a unique "fingerprint" characterized by specific absorption bands. dtu.dk

For this compound, key characteristic peaks would include:

C=O Stretch: A strong absorption band typically in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl group of the isoxazolone ring. pressbooks.pub

C=N Stretch: An absorption associated with the carbon-nitrogen double bond within the isoxazole ring, usually found in the 1600-1680 cm⁻¹ region. mdpi.com

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range indicate the presence of the p-tolyl aromatic ring. pressbooks.pub

C-H Stretch: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. libretexts.org

N-O and C-O Stretches: These vibrations related to the isoxazole ring structure appear in the fingerprint region (below 1400 cm⁻¹). rjpbcs.com

These absorption frequencies allow for rapid confirmation of the key functional moieties within the molecule. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Isoxazolone Derivatives libretexts.orgpressbooks.pubrjpbcs.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1700 - 1750 | Strong |

| Imine (C=N) Stretch | 1600 - 1680 | Medium to Strong |

| Aromatic (C=C) Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Isoxazole Ring (N-O, C-O) Stretch | 1000 - 1400 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

For isoxazolone derivatives, X-ray crystallography provides unambiguous proof of structure and stereochemistry. nih.gov Studies on related compounds, such as N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivatives, reveal important conformational details. nih.gov For example, such an analysis can determine the dihedral angle between the plane of the isoxazole ring and the plane of the attached p-tolyl ring. nih.govurfu.ru This information is crucial for understanding how the molecule packs in the solid state and engages in intermolecular interactions like hydrogen bonding or π–π stacking, which can influence its physical properties. researchgate.net The crystal structure of a related isoxazole derivative showed that the isoxazole and toluene (B28343) rings were inclined to each other, and the packing was consolidated by C—H⋯O interactions. nih.gov

Computational and Theoretical Studies of 3 4 Methylphenyl 5 4h Isoxazolone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry and electronic properties of organic compounds. For derivatives of isoxazol-5(4H)-one, DFT calculations are instrumental in understanding their fundamental characteristics. researchgate.net

Typically, the geometry of 3-(4-Methylphenyl)-5(4H)-isoxazolone would be optimized using a functional, such as B3LYP, with a basis set like 6-311G(d,p). researchgate.net This process determines the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For instance, in a related study on (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, DFT calculations were performed to obtain these structural parameters. researchgate.net

The electronic properties are further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability and lower reactivity.

Another important parameter derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is vital for predicting how the molecule will interact with other species. researchgate.net

Table 1: Representative DFT Calculation Parameters for Isoxazolone Derivatives

| Parameter | Typical Functional | Typical Basis Set | Calculated Properties |

| Geometry Optimization | B3LYP | 6-311G(d,p) | Bond lengths, Bond angles, Dihedral angles |

| Electronic Properties | B3LYP | 6-311G(d,p) | HOMO energy, LUMO energy, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking simulations can be employed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. researchgate.netresearchgate.netsdiarticle3.com The process involves preparing the 3D structure of the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). Docking software, such as AutoDock or Glide, is then used to place the ligand into the binding site of the protein and to score the different poses based on their binding affinity. researchgate.netsdiarticle3.com

The results of docking studies reveal the key interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, in docking studies of similar isoxazole-containing compounds, hydrogen bonding with specific amino acid residues like Cys-241 and Lys-352 in the tubulin-colchicine binding site has been observed. sdiarticle3.com The binding energy, calculated in kcal/mol, provides an estimate of the strength of the interaction, with lower values indicating a more favorable binding. nih.gov

Table 2: Common Parameters in Molecular Docking Studies of Isoxazole (B147169) Derivatives

| Parameter | Description | Example Software | Key Outputs |

| Ligand Preparation | Generation of 3D coordinates and assignment of charges. | ChemDraw, Avogadro | Ligand structure file (e.g., .mol2, .pdb) |

| Protein Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site. | UCSF Chimera, PyMOL | Protein structure file (e.g., .pdbqt) |

| Docking Simulation | Flexible ligand docking into a rigid or flexible receptor. | AutoDock, Glide | Binding poses, Binding energy (kcal/mol), Intermolecular interactions |

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations, particularly those derived from DFT, provide a deeper understanding of the reactivity and stability of this compound. As mentioned earlier, the HOMO-LUMO energy gap is a primary indicator of a molecule's stability. nih.gov A large energy gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, making the molecule less reactive.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds. It provides detailed information about charge transfer and delocalization of electrons within the molecule, which are crucial for understanding its stability and reactivity. nih.gov

Structure-Activity Relationship (SAR) Modeling Approaches using Cheminformatics

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Cheminformatics tools play a crucial role in developing SAR models by correlating structural features with biological activity.

For the this compound scaffold, SAR studies would involve synthesizing a series of analogues with modifications at different positions of the isoxazole and phenyl rings. For instance, substituents on the phenyl ring could be varied to explore the effects of electron-donating and electron-withdrawing groups on activity. Similarly, substitutions at the C4 position of the isoxazolone ring can significantly influence the biological profile. nih.gov

The biological activity of these analogues would be determined through in vitro assays. The resulting data is then used to build a SAR model. This can be qualitative, providing general guidelines for which structural features are important for activity, or quantitative (QSAR), resulting in a mathematical equation that predicts the activity of new compounds. nih.gov These models help in the rational design of more potent and selective compounds. For example, a preliminary SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles, which are structurally distinct but also heterocyclic compounds, suggested that substitutions on the aryl ring could optimize their activity as ATP antagonists. nih.gov

Mechanistic and Structure Activity Relationship Sar Studies in Biological Research

Investigation of Antimicrobial Activity Mechanisms

Isoxazolone derivatives have demonstrated notable antimicrobial properties. Investigations into their mechanisms aim to identify specific cellular targets and pathways that are disrupted, leading to the inhibition of microbial growth.

The antibacterial potential of isoxazole (B147169) derivatives has been established, with various studies highlighting their efficacy against a range of bacteria. researchgate.net The core isoxazole ring is a feature in many beta-lactamase-resistant antibiotics. researchgate.net The incorporation of the isoxazole moiety into other chemical structures, such as sulfonamides, has yielded compounds with potential antibacterial activity. nih.gov For instance, a novel sulfonamide derivative incorporating a 5-methylisoxazolyl group, 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide, was synthesized and characterized, pointing towards a strategy of combining bioactive fragments to enhance antibacterial effects. nih.govresearchgate.net

Structure-activity relationship studies on related 5(4H)-oxazolone-based sulfonamides revealed that the nature and substitution pattern on the aromatic rings significantly influence activity. nih.gov One derivative with a phenyl group showed broad-spectrum activity against Gram-positive bacteria and E. coli, while replacing the phenyl with a naphthyl group resulted in a loss of antibacterial action but a surprising increase in antifungal potency. nih.gov This highlights the specific structural requirements for antibacterial versus antifungal activity. In some cases, these compounds are believed to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that controls virulence, suggesting a mechanism that goes beyond simple growth inhibition to include anti-virulence effects. nih.gov

The isoxazolone scaffold is also a promising framework for the development of antifungal agents. researchgate.net As with antibacterial action, the specific substitutions on the isoxazolone ring system are critical for determining antifungal potency. Studies on 5(4H)-oxazolone-based sulfonamides showed that a naphthyl-substituted derivative, which had poor antibacterial performance, displayed the highest antifungal activity against Aspergillus niger and Candida albicans. nih.gov This sharp divergence in activity suggests that the cellular targets or interference mechanisms in fungi are distinct from those in bacteria and are highly sensitive to the lipophilicity and stereochemistry of the substituent. While the precise molecular targets are often not fully elucidated, the activity of these compounds points to interference with essential fungal cellular processes. researchgate.net

Anti-Cancer Activity and Cellular Pathway Modulation

The development of isoxazolone derivatives as anti-cancer agents is an active area of research, with studies focusing on their ability to modulate key cellular pathways and inhibit enzymes that are critical for tumor growth and survival. researchgate.netnih.govrsc.org

A primary mechanism for the anti-cancer and anti-inflammatory effects of isoxazolone derivatives is the inhibition of specific enzymes involved in disease pathology.

Lipoxygenase (LOX) and Cyclooxygenase (COX): The overproduction of prostaglandins (B1171923) and leukotrienes, products of the COX and LOX enzyme pathways, can promote tumor growth by inducing angiogenesis. nih.gov Certain diarylisoxazole derivatives have been shown to be potent inhibitors of these enzymes. For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole demonstrated significant inhibitory activity against both LOX and COX-2. nih.gov The diarylisoxazole scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) that show high selectivity for COX-1. researchgate.net The structural basis for this selectivity is a tighter fit within the COX-1 binding site, dictated by the nature of the substituents on the heterocyclic core. researchgate.net

Histone Deacetylase (HDAC): HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. A novel series of inhibitors based on a 3-hydroxy-isoxazole zinc-binding group (ZBG) has been developed. unimore.it These compounds act as bioisosteric replacements for the hydroxamic acid moiety found in many established HDAC inhibitors. unimore.it In vitro tests confirmed that these 3-hydroxy-5-arylisoxazoles can inhibit HDAC6 with good potency, with the most active compound showing an IC₅₀ of 700 nM. unimore.it This work establishes the 3-hydroxy-isoxazole scaffold as a viable ZBG for designing novel HDAC inhibitors. unimore.it

Other Enzymes: The versatility of the isoxazole scaffold allows it to target other enzymes relevant to cancer.

Tyrosinase: (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have been identified as potent tyrosinase inhibitors, which can affect melanogenesis and are of interest in treating melanoma. nih.gov One derivative (1m) was a more potent inhibitor than kojic acid and was shown to bind competitively to the enzyme's active site. nih.gov

Acetyl-CoA Carboxylase (ACC): ACC is a key enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells. A series of 4-phenoxy-phenyl isoxazoles were developed as ACC inhibitors, with compound 6g showing potent enzymatic inhibition (IC₅₀ = 99.8 nM). semanticscholar.org Mechanistic studies confirmed these compounds decrease cellular malonyl-CoA levels and induce cell cycle arrest and apoptosis. semanticscholar.org

Protein Tyrosine Phosphatase 1B (PTP1B): Isoxazole structural units are recognized as potentially useful agents for inhibiting protein-tyrosine phosphatases, which are involved in cell signaling pathways that can drive cancer progression. researchgate.net

| Compound Class | Target Enzyme | Key Findings / IC₅₀ Values | Reference |

|---|---|---|---|

| (Z)-4-(benzylidene)-3-phenylisoxazol-5(4H)-ones | Mushroom Tyrosinase | Compound 1m : IC₅₀ = 14.62 µM (more potent than kojic acid) | nih.gov |

| 3-Hydroxy-5-arylisoxazoles | HDAC6 | Compound 23 : IC₅₀ = 0.7 µM | unimore.it |

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase 1 (hACC1) | Compound 6g : IC₅₀ = 99.8 nM | semanticscholar.org |

| Diarylisoxazoles | LOX/COX-2 | Demonstrated significant inhibitory activity | nih.gov |

Beyond direct enzyme inhibition, isoxazole derivatives can modulate cellular signaling by binding to specific receptors. Trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor that is a key driver of Th17 cell differentiation and is implicated in autoimmune diseases and certain cancers. dundee.ac.uk Co-crystal structures revealed that these compounds bind to an allosteric site, demonstrating a mechanism of action that relies on modulating receptor conformation and activity rather than competing with the natural ligand. dundee.ac.uk This highlights the potential for isoxazole-based compounds to achieve high selectivity and novel modes of action through allosteric receptor binding.

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of isoxazole derivatives are closely linked to their anti-cancer mechanisms, particularly through the inhibition of pro-inflammatory enzymes. researchgate.netnih.gov Inflammation is a critical component of many chronic diseases and can create a microenvironment that fosters tumor development.

The primary anti-inflammatory mechanism for many isoxazole compounds is the inhibition of COX and LOX enzymes, which reduces the production of inflammatory mediators like prostaglandins and leukotrienes. nih.gov Studies on specific isoxazole derivatives have demonstrated their ability to suppress carrageenan-induced edema, a standard model for acute inflammation. sciencescholar.us Mechanistic investigations have shown that these effects are linked to the suppression of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov

Neuroprotective and Central Nervous System Research Applications

The isoxazolone scaffold is a subject of investigation in the search for novel neuroprotective agents. While research specifically isolating the neuroprotective effects of 3-(4-Methylphenyl)-5(4H)-isoxazolone is nascent, studies on closely related derivatives suggest the potential of this chemical class in addressing neurodegenerative diseases.

One area of focus is the development of compounds that can mitigate the inflammatory mechanisms implicated in neurodegeneration. Research has indicated that certain isoxazolone derivatives possess neuroprotective potential and are being considered for the treatment of such conditions. For instance, a derivative known as 3,4,5-trimethoxy isoxazolone (TMI) has been previously reported for its potential neuroprotective capabilities, highlighting the promise of the core isoxazolone structure in this field of research. The synthesis of isoxazolone derivatives is often pursued with the goal of evaluating their neuroprotective effects against various inflammatory pathways in models of neurodegeneration.

Other Investigational Biological Activities (e.g., Anti-obesity, Antiviral, Analgesic, Immunoregulatory)

The versatile structure of the 3-aryl-5(4H)-isoxazolone core has prompted its exploration across a wide array of therapeutic areas beyond neuroprotection.

Anti-obesity and Metabolic Regulation

The isoxazolone framework is a promising scaffold for developing agents to treat obesity and other metabolic disorders. Researchers have successfully synthesized libraries of isoxazol-5(4H)-one derivatives to identify potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for anti-obesity and anti-diabetic therapies. nih.gov In one study, a leading compound from a 70-member library, designated C3, demonstrated a noteworthy inhibitory concentration (IC50) of 2.3 μM against PTP1B. nih.gov Subsequent in vivo testing in diet-induced obese mice revealed that animals fed a high-fat diet supplemented with compound C3 gained significantly less weight over a four-week period compared to the control group, confirming its anti-obesity effect. nih.gov

Furthermore, derivatives such as 3-aryl-4-isoxazolecarboxamides have been identified as agonists for the TGR5 receptor, a G-protein coupled receptor that influences metabolic processes. acs.orgnih.govresearchgate.net Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose metabolism. acs.orgcell-stress.com This makes TGR5 agonists based on the isoxazole scaffold potential therapeutics for type II diabetes and its associated metabolic complications. acs.orgnih.govresearchgate.net Other research has also highlighted flavonoid-based isoxazoles as potential antidiabetic and anti-obesity agents. mdpi.com

Antiviral Activity

The isoxazole moiety is being actively investigated for its antiviral potential. In the search for treatments against the Zika virus (ZIKV), a flavivirus of significant global concern, isoxazole-based small molecules have been designed and evaluated. One study explored the structure-activity relationship of a series of compounds, finding that an isoxazole derivative demonstrated better cellular activity and lower toxicity compared to structurally similar oxazole (B20620) and imidazole (B134444) counterparts. This has positioned the isoxazole scaffold as a promising template for the development of novel ZIKV inhibitors.

Analgesic Properties

Derivatives of the isoxazole core have shown significant promise as analgesic agents. A study focused on 4,5-diphenyl-4-isoxazolines, a related structure, led to the discovery of potent analgesic and anti-inflammatory compounds. nih.gov Specifically, one derivative, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, exhibited excellent analgesic activity and was identified as a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation and pain pathway. nih.gov The selectivity of such compounds for COX-2 over COX-1 is a critical goal in developing safer anti-inflammatory drugs.

Immunoregulatory Functions

The isoxazole scaffold is a key component in the development of immunoregulatory agents, particularly for autoimmune diseases. acs.org Extensive research has been conducted on trisubstituted isoxazoles as selective allosteric ligands for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is the master regulator of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like Interleukin-17 (IL-17) and are central to the pathology of many autoimmune conditions. By binding to an allosteric site on the RORγt ligand-binding domain, these isoxazole compounds can inhibit its function, thereby reducing the production of inflammatory cytokines. This makes them attractive candidates for the development of new treatments for diseases such as psoriasis and rheumatoid arthritis. cell-stress.com

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy Optimization

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents. SAR studies are crucial for optimizing potency, selectivity, and metabolic stability.

For immunoregulatory activity via RORγt inhibition, modifications at the C-3, C-4, and C-5 positions of the isoxazole ring are critical. The 3-aryl group, such as the 4-methylphenyl moiety, anchors the molecule in a specific pocket of the receptor. Co-crystal structures have shown that a hydrogen bond-donating N-heterocycle at the C-5 position significantly enhances potency. cell-stress.com Modifications at the C-4 position with different linkers (e.g., ether, thioether) and substituents dramatically influence binding affinity and functional activity. cell-stress.com The data in the table below, derived from studies on RORγt inhibitors, illustrates how C-4 substitutions impact potency. cell-stress.com

Table 1: SAR of C-4 Isoxazole Derivatives as RORγt Inverse Agonists

| Compound | C-4 Linker | C-4 Substituent | Potency (IC₅₀, nM) |

|---|---|---|---|

| Derivative 1 | Ether | Benzyl | 17 |

| Derivative 2 | Thioether | Benzyl | 1400 |

| Derivative 3 | Amine (methylated) | Benzyl | 460 |

| Derivative 4 | None | Fluoro | 500 |

For TGR5 receptor agonists intended for metabolic diseases, SAR studies on 3-aryl-4-isoxazolecarboxamides revealed that substitution on the amide phenyl ring is preferred at the para-position. bohrium.com On the isoxazole phenyl ring at the C-3 position, ortho- and meta-substitutions were generally favored over para-substitutions. bohrium.com

In the context of analgesic COX-2 inhibitors, the substitution pattern on the isoxazoline (B3343090) ring is crucial for selectivity. Studies of 4,5-diphenyl-4-isoxazolines showed that a C-3 methyl substituent was essential for achieving selective inhibition of COX-2 over COX-1. nih.gov

For anti-obesity activity through PTP1B inhibition, a library of isoxazolone derivatives was screened, revealing that the specific combination of substituents dictates the inhibitory potency. The most effective compound, C3, emerged from a library constructed by systematically varying the precursors, demonstrating the power of combinatorial approaches in SAR exploration. nih.gov

Emerging Research Directions and Future Perspectives for 3 4 Methylphenyl 5 4h Isoxazolone

Integration of Artificial Intelligence and Machine Learning in Isoxazolone Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the design and synthesis of novel molecules, including isoxazolone derivatives. acs.orgnih.gov These computational tools are accelerating the discovery process, reducing costs, and improving the efficiency of developing new compounds with desired properties. researchgate.net

In silico methods are at the forefront of this transformation. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, is employed to build predictive models that correlate the structural features of isoxazole (B147169) derivatives with their biological activities. nottingham.ac.uk These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and further testing. nih.gov Molecular docking and molecular dynamics simulations provide deeper insights into the binding interactions between isoxazolone derivatives and their biological targets at the atomic level. bohrium.com This allows for the rational design of molecules with enhanced potency and selectivity.

The integration of these computational approaches is creating a powerful new paradigm in isoxazolone research, enabling a more targeted and efficient exploration of their chemical space.

Table 1: Application of AI and Machine Learning in Isoxazolone Research

| Technique | Application | Potential Impact on 3-(4-Methylphenyl)-5(4H)-isoxazolone Research | References |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure. | Rapidly screen virtual libraries of derivatives for enhanced therapeutic effects. | nottingham.ac.uk |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Rational design of derivatives with improved binding affinity and selectivity. | bohrium.com |

| Machine Learning | Predicting bioactivity, toxicity, and synthetic routes. | Accelerate the discovery of new drug candidates and optimize their synthesis. | researchgate.netnih.govnih.gov |

Development of Novel Catalytic Systems for Sustainable Isoxazolone Synthesis

The principles of green chemistry are increasingly influencing the synthesis of isoxazolone derivatives, with a strong emphasis on the development of novel and sustainable catalytic systems. The traditional synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones, which are structurally related to this compound, often involves a three-component reaction of an aromatic aldehyde, a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. nih.govnih.gov

Recent research has focused on replacing hazardous reagents and solvents with more environmentally friendly alternatives. Water is being explored as a green solvent for these reactions, often in conjunction with novel catalysts. nih.govnih.gov A variety of catalysts are being investigated to improve reaction efficiency, reduce waste, and allow for easier recovery and reuse.

These include:

Organocatalysts: Simple, metal-free organic molecules like citric acid, tartaric acid, and urea (B33335) are being used to catalyze the synthesis of isoxazol-5(4H)-ones under mild conditions. acs.orgbohrium.comnih.gov

Agro-waste-based Catalysts: Innovative approaches are utilizing materials derived from agricultural waste, such as an extract from orange peels (WEOFPA) in glycerol, to create benign and inexpensive catalytic systems. researchgate.netnih.gov

Nanocatalysts: Magnetic nanoparticles and other nanostructured materials are being developed as highly efficient and recyclable catalysts for isoxazolone synthesis. researchgate.net

Micellar Catalysis: The use of surfactants like sodium lauryl sulfate (B86663) in water can create micelles that act as microreactors, accelerating the reaction rate. nih.gov

Energy Sources: Alternative energy sources such as ultrasound irradiation and even natural sunlight are being used to promote the reaction, often reducing reaction times and improving yields without the need for traditional heating. nih.govnih.govresearchgate.net

These advancements are making the synthesis of isoxazolones, including derivatives of this compound, more sustainable, cost-effective, and environmentally responsible.

Table 2: Comparison of Catalytic Systems for Isoxazolone Synthesis

| Catalytic System | Solvent | Key Advantages | References |

|---|---|---|---|

| Citric Acid | Water | Environmentally benign, readily available, cost-effective. | nih.govorientjchem.org |

| WEOFPA/Glycerol | Glycerol | Agro-waste based, inexpensive, green. | researchgate.netnih.gov |

| Ultrasound Irradiation | Ethanol | Catalyst-free, rapid reaction times, energy-efficient. | researchgate.net |

| Sodium Malonate | Water | Commercially available, efficient at room temperature. | nih.gov |

Advanced Functional Material Development Incorporating Isoxazolone Scaffolds

The unique chemical and physical properties of the isoxazolone scaffold are attracting interest for its incorporation into advanced functional materials. mdpi.com Research is expanding beyond the traditional focus on biological activity to explore applications in materials science, particularly in the fields of polymer chemistry and organic electronics. researchgate.net

The isoxazole ring system's aromaticity and tunable electronic properties make it a promising building block for:

Polymers: Isoxazole derivatives, such as 3,5-dimethyl-4-vinylisoxazole, have been polymerized to create materials with pendant isoxazole rings. researchgate.netrsc.org These polymers could have unique thermal, optical, or electronic properties depending on the specific isoxazole monomer used. The incorporation of the this compound moiety into polymer backbones or as side chains could lead to novel functional polymers.

Organic Electronics: There is growing interest in the use of isoxazole derivatives as organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability to modify the substituents on the isoxazolone ring allows for the fine-tuning of the material's electronic properties, such as its electron affinity and charge transport characteristics.

Nonlinear Optical (NLO) Materials: Some isoxazolone derivatives have been investigated for their potential as NLO materials, which have applications in optical communications and data storage. mdpi.com

Photochromic Materials: The broader class of nitrogen-containing heterocycles, which includes isoxazolones, has been explored for the development of photochromic materials. google.comolikrom.comyoutube.com These materials change color reversibly upon exposure to light, making them suitable for applications such as smart windows and optical switches. The specific photochromic properties of this compound have yet to be fully explored but represent a promising avenue for future research.

The development of functional materials based on the this compound scaffold is still in its early stages, but the versatility of the isoxazolone ring suggests significant potential for the creation of new materials with tailored properties.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While various biological activities have been reported for isoxazole derivatives, a key area of emerging research is the detailed elucidation of their mechanisms of action at the molecular level. nih.govnih.gov Understanding how these compounds interact with their biological targets is crucial for the development of more effective and selective therapeutic agents.

In silico techniques such as molecular docking and molecular dynamics simulations are proving to be invaluable tools in this endeavor. nottingham.ac.ukbohrium.comnih.gov These methods allow researchers to visualize and analyze the binding of isoxazolone derivatives to the active sites of enzymes and receptors, providing insights into the specific interactions that govern their biological effects. For example, studies have used these techniques to investigate the inhibition of enzymes like carbonic anhydrase and Hsp90 by isoxazole-based compounds. nih.govresearchgate.net

These computational studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, which can then be validated through experimental methods like X-ray crystallography and site-directed mutagenesis. This iterative process of computational prediction and experimental validation is a powerful strategy for understanding the molecular basis of bioactivity.

Furthermore, a deeper understanding of the mechanism of action can help to explain the structure-activity relationships (SAR) that are observed for a series of compounds. nih.gov For instance, it can reveal why the presence of a particular substituent, such as the 4-methylphenyl group in this compound, is important for its biological activity. This knowledge can then be used to guide the design of new derivatives with improved pharmacological profiles. The exploration of how isoxazole derivatives induce cellular processes like apoptosis is another critical research direction. nih.gov

Exploration of New Reaction Pathways for Isoxazolone Derivatization and Diversification

The development of novel synthetic methodologies to derivatize and diversify the isoxazolone scaffold is a cornerstone of ongoing research efforts. nih.govrsc.orgrsc.org The ability to easily modify the core structure of this compound is essential for exploring its structure-activity relationships and for creating new compounds with tailored properties for various applications.

Several modern synthetic strategies are being employed to achieve this diversification:

1,3-Dipolar Cycloaddition: This remains a fundamental and versatile method for constructing the isoxazole ring itself and for creating more complex fused-ring systems. nih.govnih.gov New variations of this reaction are continually being developed to improve regioselectivity and to allow for the use of a wider range of substrates.

Multi-component Reactions (MCRs): MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. orientjchem.orgmdpi.com The one-pot synthesis of isoxazol-5(4H)-ones is a classic example of an MCR, and new catalysts and reaction conditions are being explored to expand its scope and utility.

Cascade Reactions: These are multi-step reactions that occur in a single pot, where the product of one step becomes the substrate for the next. A cascade reaction involving a Conia-ene type cyclization has been used to synthesize spirocyclic isoxazolones, demonstrating a novel approach to creating complex three-dimensional structures. acs.orgnih.gov

Functionalization of the Core Structure: Research is also focused on developing new methods to directly functionalize the pre-formed isoxazolone ring. This allows for the introduction of a wide variety of substituents at different positions on the ring, leading to a diverse library of new compounds.

The exploration of these and other new reaction pathways will continue to be a major driver of innovation in isoxazolone chemistry, providing access to a vast and largely unexplored chemical space.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-dimethyl-4-vinylisoxazole |

| 4-arylmethylene-3-methylisoxazol-5(4H)-ones |

| Ethyl acetoacetate |

| Hydroxylamine hydrochloride |

| Citric acid |

| Tartaric acid |

| Urea |

| Sodium lauryl sulfate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methylphenyl)-5(4H)-isoxazolone, and how is the product characterized?